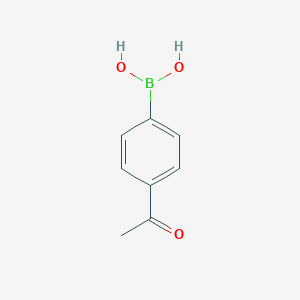

4-Acetylphenylboronic acid

Descripción general

Descripción

4-Acetylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of this compound is C8H9BO3, and it has a molecular weight of 163.97 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromoacetophenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It reacts with oxidizing agents to form corresponding hydroxy derivatives.

Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Peroxynitrite (ONOO-) is a common oxidizing agent used to form stable hydroxy derivatives.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the acetyl group.

Substitution: Palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II), are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

Oxidation: Hydroxy derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

4-Acetylphenylboronic acid belongs to the class of boronic acids, characterized by their ability to form reversible covalent bonds with diols. This property is particularly useful in biochemical applications, such as the formation of stable complexes with sugars and other biomolecules. The compound reacts rapidly with peroxynitrite (ONOO⁻), leading to the formation of stable hydroxy derivatives, which can be leveraged for various detection and imaging applications in biological systems .

Synthesis and Reaction Mechanisms

-

Palladium-Catalyzed Reactions :

- Suzuki-Miyaura Cross-Coupling : this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method is pivotal in constructing complex organic molecules for pharmaceuticals .

- Decarboxylative Coupling : It also participates in palladium-catalyzed decarboxylative coupling reactions, allowing the formation of carbon-carbon bonds from carboxylic acids .

- Copper-Catalyzed Hydroxylation :

- Dynamic Click Chemistry :

Biomedical Applications

- Fluorescent Probes :

- Drug Delivery Systems :

- Antibacterial Agents :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug delivery systems . The acetyl group can undergo various chemical transformations, further enhancing the compound’s versatility in synthetic applications.

Comparación Con Compuestos Similares

4-Acetylphenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.

4-Methylphenylboronic acid: Contains a methyl group instead of an acetyl group, resulting in different reactivity and applications.

4-Formylphenylboronic acid: Contains a formyl group, which can undergo different chemical reactions compared to the acetyl group.

The uniqueness of this compound lies in its combination of the boronic acid and acetyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Actividad Biológica

4-Acetylphenylboronic acid (4-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the compound's biological activity, exploring its interactions, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its boronic acid functional group, which enables it to interact with various biological molecules. The compound can undergo oxidation reactions, particularly with reactive nitrogen species such as peroxynitrite (ONOO⁻), leading to the formation of phenolic products like 4′-hydroxyacetophenone. This reaction is significant as it highlights the compound's potential in redox biology and its interactions with cellular signaling pathways .

Mechanisms of Biological Activity

- Oxidative Reactions : Research indicates that 4-APBA reacts rapidly with ONOO⁻, hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). The stoichiometric nature of these reactions suggests that 4-APBA can serve as a substrate for oxidative modifications, which may influence cellular processes .

- Inhibition of Enzymatic Activity : Boronic acids, including 4-APBA, have been shown to inhibit the activity of certain enzymes such as leucyl-tRNA synthetase and bacterial β-lactamase. This inhibition can lead to the blockade of protein synthesis in bacteria, making boronic acids promising candidates for antibiotic development .

- Reversible Click Chemistry : The unique properties of boronic acids allow them to participate in dynamic covalent chemistry. 4-APBA can form reversible bonds with diols, which has implications for drug delivery systems and targeted therapies in cancer treatment .

Antimicrobial Activity

Recent studies have demonstrated that 4-APBA exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth is attributed to its action on essential bacterial enzymes, thereby disrupting cellular functions. For instance, it has been found effective against Staphylococcus aureus by targeting specific membrane components .

Case Studies

- Cyanobacteria Growth Inhibition : A study assessed the effects of various boronic acids on cyanobacterial species. It was found that 4-APBA could stimulate growth at low concentrations while exhibiting toxicity at higher doses, indicating a dose-dependent response .

- Oxidative Stress Response : In experiments involving oxidative stress models, 4-APBA was shown to modulate the production of reactive oxygen species (ROS), suggesting its role in cellular defense mechanisms against oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

(4-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRODBYVNIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395250 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-90-5 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-acetylphenylboronic acid interact with other molecules to form complex structures?

A1: this compound exhibits versatile bonding capabilities. It can interact with molecules like 4,4′-bipyridine through hydrogen bonding, forming intriguing supramolecular architectures. [] Specifically, the boronic acid group (-B(OH)2) can engage in hydrogen bonding with the nitrogen atoms of 4,4′-bipyridine, creating robust and directional interactions. This, in conjunction with other intermolecular forces like π-π interactions, results in the formation of diverse one-dimensional, two-dimensional, and even three-dimensional networks. Interestingly, water molecules play a crucial role as spacers within these structures, facilitating optimal π-π stacking between aromatic rings. []

Q2: Can this compound be incorporated into cyclic structures containing metal atoms?

A2: Yes, this compound reacts with platinum complexes like [Pt(SiHPh2)2(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane), leading to the formation of six-membered platinacycles. [] In this reaction, the boronic acid moiety reacts with the silicon-hydrogen (Si-H) bonds of the platinum complex, eliminating hydrogen gas and forming a six-membered ring containing platinum, oxygen, boron, and silicon atoms. [] These platinacycles, characterized by X-ray crystallography, exhibit a planar structure. [] This demonstrates the ability of this compound to participate in unique organometallic synthesis, opening up possibilities for designing novel materials with potential applications in catalysis or materials science.

Q3: Are there analytical techniques suitable for characterizing this compound and its derivatives?

A3: Various analytical techniques are employed to characterize this compound and its derivatives. X-ray diffraction analysis is crucial for determining the solid-state structures of the compounds and their supramolecular assemblies. [, ] This technique provides valuable insights into bond lengths, bond angles, and the spatial arrangement of atoms within the molecule and the crystal lattice. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to identify functional groups, analyze molecular structure, and assess the purity of the synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.